Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide
Spectroscopic Profile of Diethyl Methylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl methylphosphonate (B1257008) (DEMP), a compound of interest in various chemical and pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supported by detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of diethyl methylphosphonate. The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectral data.
¹H NMR Data
The ¹H NMR spectrum of diethyl methylphosphonate is characterized by three distinct signals corresponding to the methyl protons directly attached to the phosphorus atom and the ethoxy group protons.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| P-CH₃ | ~1.45 | Doublet (d) | ²JP-H ≈ 17.7 | 3H |
| O-CH₂-CH₃ | ~4.05 | Doublet of Quartets (dq) | ³JH-H ≈ 7.1, ³JP-H ≈ 7.9 | 4H |
| O-CH₂-CH₃ | ~1.28 | Triplet (t) | ³JH-H ≈ 7.1 | 6H |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of diethyl methylphosphonate shows three signals. The carbon atoms exhibit coupling to the phosphorus atom, providing valuable structural information.[1][2]
| Assignment | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |
| P-CH₃ | 10.85 | ¹JP-C = 144 |
| O-CH₂-CH₃ | 61.35 | ²JP-C ≈ 7 |
| O-CH₂-CH₃ | 16.15 | ³JP-C ≈ 6 |
³¹P NMR Data
The proton-decoupled ³¹P NMR spectrum of diethyl methylphosphonate exhibits a single resonance.
| Assignment | Chemical Shift (δ) ppm |
| P =O | ~32.9 (in CDCl₃) |
Infrared (IR) Spectroscopy
The IR spectrum of diethyl methylphosphonate displays characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a strong P=O stretching vibration.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2985 | C-H stretch (asymmetric, CH₃) | Medium |
| ~2935 | C-H stretch (asymmetric, CH₂) | Medium |
| ~1245 | P=O stretch | Strong |
| ~1025 | P-O-C stretch | Strong |
| ~965 | O-C-C stretch | Strong |
| ~790 | P-C stretch | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of diethyl methylphosphonate results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity (%) | Assignment |
| 152 | ~20 | [M]⁺ (Molecular ion) |
| 125 | 100 | [M - C₂H₃]⁺ |
| 124 | ~30 | [M - C₂H₄]⁺ |
| 110 | ~15 | [M - C₂H₅O + H]⁺ |
| 97 | ~40 | [M - C₂H₅O - CH₃ + H]⁺ |
| 82 | ~25 | [HP(O)OCH₂]⁺ |
| 65 | ~30 | [H₂PO₂]⁺ |
| 47 | ~20 | [PO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Diethyl methylphosphonate sample
-
Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of diethyl methylphosphonate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging (typically 128 or more).
-
³¹P NMR: Acquire the proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift, a relaxation delay of 2-5 seconds, and a suitable number of scans (typically 32-64). Use an external reference of 85% H₃PO₄.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diethyl methylphosphonate.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Diethyl methylphosphonate sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small drop of the neat diethyl methylphosphonate liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a soft cloth or tissue soaked in isopropanol or acetone (B3395972) and allow it to dry completely.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of diethyl methylphosphonate.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Diethyl methylphosphonate sample.
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of diethyl methylphosphonate (e.g., 1 mg/mL) in a volatile solvent.
-
GC-MS System Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Mass Spectrometer Conditions:
-
Data Analysis:
-
Identify the peak corresponding to diethyl methylphosphonate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the workflow for the spectroscopic analysis of diethyl methylphosphonate, highlighting the information obtained from each technique.
Caption: Workflow of spectroscopic analysis for diethyl methylphosphonate.
References
- 1. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 2. jeol.com [jeol.com]
- 3. agilent.com [agilent.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
